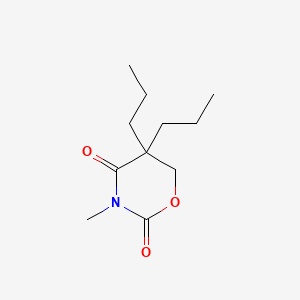
Dihydro-3-methyl-5,5-dipropyl-2H-1,3-oxazine-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L 1876 is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is a heterocyclic compound, which means it contains a ring structure composed of at least two different elements. This structural characteristic often imparts unique reactivity and stability to the compound, making it valuable for various industrial and research applications.
Méthodes De Préparation
The synthesis of L 1876 typically involves a series of well-defined chemical reactions. One common synthetic route includes the condensation of specific precursors under controlled conditions. For instance, the reaction might involve the use of a nitrogen-containing aromatic compound and a base to facilitate the formation of the heterocyclic ring structure. Industrial production methods often rely on scalable processes such as solvothermal synthesis, which allows for the efficient production of the compound in large quantities .
Analyse Des Réactions Chimiques
L 1876 undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by common reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule .
Applications De Recherche Scientifique
L 1876 has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and interactions. In medicine, L 1876 is investigated for its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent. Industrially, it is used in the production of advanced materials and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of L 1876 involves its interaction with specific molecular targets within cells. It may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect. For instance, in the context of its anti-inflammatory properties, L 1876 might inhibit the activity of enzymes involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
L 1876 can be compared with other heterocyclic compounds that share similar structural features. Compounds such as imidazole and its derivatives exhibit comparable reactivity and applications. L 1876 is unique due to its specific ring structure and the presence of distinct functional groups that confer unique chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in various fields .
Propriétés
Numéro CAS |
91333-63-0 |
|---|---|
Formule moléculaire |
C11H19NO3 |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
3-methyl-5,5-dipropyl-1,3-oxazinane-2,4-dione |
InChI |
InChI=1S/C11H19NO3/c1-4-6-11(7-5-2)8-15-10(14)12(3)9(11)13/h4-8H2,1-3H3 |
Clé InChI |
XPJPWKBTMHAHAN-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(COC(=O)N(C1=O)C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid](/img/structure/B12777451.png)
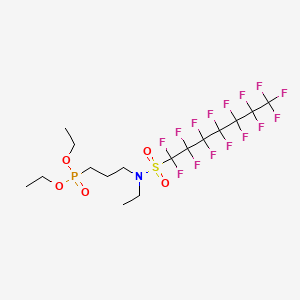
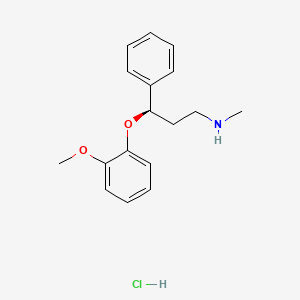

![Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]-](/img/structure/B12777468.png)
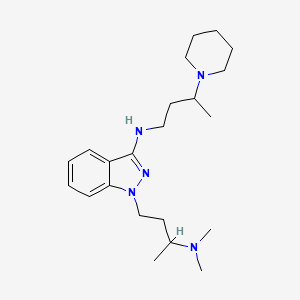
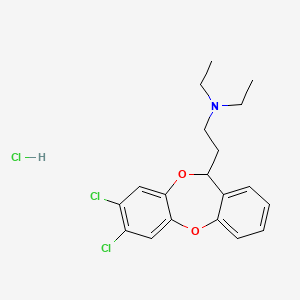
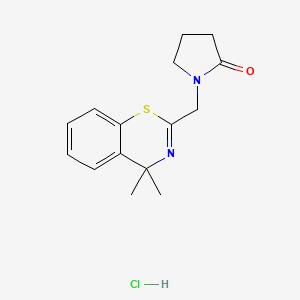

![dihydrogen phosphate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile](/img/structure/B12777498.png)

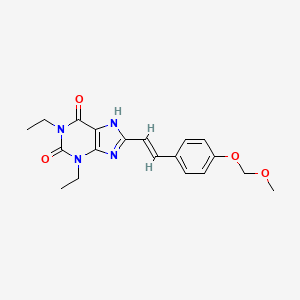
![(E)-but-2-enedioic acid;2-(dimethylamino)ethyl (2S)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B12777526.png)
![[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B12777531.png)
